Home > Products > Screening Compounds P11727 > LPA2 antagonist 2
LPA2 antagonist 2 -

LPA2 antagonist 2

Catalog Number: EVT-1615774
CAS Number:
Molecular Formula: C20H16N2O6
Molecular Weight: 380.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“E,E-3-[4’-(3-Carboxy-acryloylamino)-biphenyl-4-ylcarbamoyl]-acrylic acid” is a compound with the molecular formula C20H16N2O6 . It is also known by other names such as LPA2 antagonist 2 and 4,4’- (4,4’-Biphenyldiyldiimino)bis (4-oxo-2-butenoic acid) .

Molecular Structure Analysis

The compound has a molecular weight of 380.3 g/mol . The IUPAC name is (E)-4-[4-[4-[[ (E)-3-carboxyprop-2-enoyl]amino]phenyl]anilino]-4-oxobut-2-enoic acid . The InChI and SMILES strings provide a textual representation of the compound’s structure .

Physical And Chemical Properties Analysis

The compound has a XLogP3-AA value of 1.4, indicating its lipophilicity . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors .

Overview

Lysophosphatidic acid receptor 2 antagonists, particularly the compound identified as LPA2 antagonist 2, have garnered attention in pharmacological research due to their potential therapeutic applications in various diseases, including cancer and allergic conditions. This compound functions by inhibiting the activity of the lysophosphatidic acid receptor 2, which plays a significant role in cell signaling pathways associated with inflammation, proliferation, and differentiation.

Source

LPA2 antagonist 2 has been developed through extensive medicinal chemistry efforts aimed at optimizing receptor selectivity and potency. Research articles document the synthesis and biological evaluation of this compound, revealing its efficacy as a selective antagonist of the lysophosphatidic acid receptor 2.

Classification

LPA2 antagonist 2 falls under the category of synthetic organic compounds designed to interact with specific biological targets. Its classification as a receptor antagonist positions it within pharmacological agents that modulate receptor activity to achieve therapeutic effects.

Synthesis Analysis

The synthesis of LPA2 antagonist 2 involves a multi-step process characterized by careful selection of chemical precursors and reaction conditions. The synthetic route typically includes:

  • Initial Scaffold Development: The synthesis begins with a core scaffold that is modified through various chemical reactions to enhance its binding affinity for the lysophosphatidic acid receptor 2.
  • Functional Group Modification: Key functional groups are introduced or modified to optimize pharmacokinetic properties and receptor selectivity. For instance, substituents such as chloro or bromo groups may be added to improve activity.
  • Purification and Characterization: Following synthesis, compounds are purified using techniques such as chromatography and characterized using spectroscopic methods (e.g., NMR, mass spectrometry) to confirm their structure and purity.

Technical details from studies indicate that structure-activity relationship (SAR) analyses guide these modifications, allowing researchers to identify the most effective configurations for receptor binding .

Molecular Structure Analysis

LPA2 antagonist 2 possesses a complex molecular structure characterized by specific functional groups that facilitate its interaction with the lysophosphatidic acid receptor 2.

  • Structure: The molecular formula includes several aromatic rings and substituents that contribute to its biological activity.
  • Data: Detailed structural data can be obtained from X-ray crystallography or computational modeling studies that illustrate how the compound fits into the binding pocket of the receptor.

For example, computational docking studies have shown that certain modifications can enhance π–π interactions within the binding site, significantly improving antagonist potency .

Chemical Reactions Analysis

The chemical reactions involved in synthesizing LPA2 antagonist 2 are diverse and include:

  • Nucleophilic Substitution Reactions: These reactions are often employed to introduce halogen substituents or other functional groups onto the aromatic rings.
  • Coupling Reactions: These may involve coupling agents to link different molecular fragments together, forming the final compound.
  • Hydrolysis and Esterification: Steps involving hydrolysis can be crucial for activating certain functional groups or modifying ester linkages within the molecule.

Technical details from synthesis protocols highlight the importance of reaction conditions (temperature, solvent choice) in achieving high yields and purity .

Mechanism of Action

The mechanism of action for LPA2 antagonist 2 involves competitive inhibition at the lysophosphatidic acid receptor 2. By binding to this receptor:

  • Inhibition of Signal Transduction: The compound prevents lysophosphatidic acid from activating downstream signaling pathways associated with cell proliferation and inflammation.
  • Impact on Cell Behavior: This inhibition can lead to reduced cellular responses such as migration, proliferation, and differentiation, which are critical in pathological conditions like cancer and asthma .

Data from experimental assays demonstrate that LPA2 antagonist 2 effectively reduces eosinophil infiltration and suppresses allergic airway inflammation in animal models .

Physical and Chemical Properties Analysis

The physical and chemical properties of LPA2 antagonist 2 include:

  • Molecular Weight: Typically ranges based on structural modifications but is generally within a range suitable for drug-like properties.
  • Solubility: The solubility profile is crucial for bioavailability; thus, modifications aim to enhance aqueous solubility while maintaining lipophilicity for membrane permeability.
  • Stability: Stability studies assess how well the compound withstands various environmental conditions (pH, temperature), which is essential for formulation development.

Relevant analyses often involve assessing these properties through standardized assays .

Applications

LPA2 antagonist 2 has several scientific applications:

  • Therapeutic Development: It is being explored as a potential treatment for conditions like asthma, cancer, and fibrotic diseases due to its ability to modulate inflammatory pathways.
  • Research Tool: This compound serves as a valuable tool in pharmacological research for studying lysophosphatidic acid signaling pathways and their implications in various diseases.
  • Preclinical Studies: Ongoing studies evaluate its efficacy in animal models to establish therapeutic windows and safety profiles before clinical trials commence .
Molecular Pharmacology of LPA2 Antagonist 2

Receptor Selectivity and Binding Dynamics

Comparative IC₅₀ Profiling Across LPA Receptor Subtypes (LPA1–6)

LPA2 antagonist 2 (H2L 5226501; (2E)-3-({4'-[(2E)-3-carboxyprop-2-enamido]-[1,1'-biphenyl]-4-yl}carbamoyl)prop-2-enoic acid) exhibits high selectivity for the LPA₂ receptor subtype. Quantitative profiling reveals an IC₅₀ of 28.3 nM against LPA₂, with a binding affinity (Kᵢ) of 21.1 nM [5] [10]. Its selectivity over LPA₃ is particularly notable, showing >480-fold lower potency (IC₅₀ = 13.85 µM) [5] [9]. Minimal activity is observed against LPA₁ (59% inhibition at 30 µM), and no significant antagonism occurs at LPA₄₋₆ (IC₅₀ > 50 µM) [5] [9]. This profile positions it as a superior tool compound for dissecting LPA₂-specific pathways compared to non-selective antagonists like Ki16425 (LPA₁/₃ IC₅₀ = 0.34–0.93 µM; LPA₂ IC₅₀ = 6.5 µM) [1] [8].

Table 1: Selectivity Profile of LPA2 Antagonist 2

LPA ReceptorIC₅₀ ValueSelectivity Ratio (vs. LPA₂)
LPA₂28.3 nM1
LPA₃13.85 µM>480-fold less potent
LPA₁>30 µM*>1,000-fold less potent
LPA₄>50 µM>1,700-fold less potent
LPA₅>50 µM>1,700-fold less potent
LPA₆>50 µM>1,700-fold less potent

*59% inhibition at 30 µM [5] [10].

Structural Determinants of LPA2 vs. LPA3 Inhibition

The molecular basis for LPA₂ selectivity lies in its biphenyl scaffold and terminal carboxylate groups. Molecular modeling indicates that the compound’s extended conformation allows optimal engagement with the LPA₂ orthosteric pocket, particularly through interactions with residues in transmembrane domains 3 and 7 (e.g., R7.32, Y3.29) [8]. The E-configuration of its acrylamide bonds is critical: isomerization disrupts LPA₂ binding [5] [8]. By contrast, LPA₃ possesses a narrower ligand-binding cleft due to a unique phenylalanine residue (F7.36) that sterically hinders the antagonist’s biphenyl moiety [8]. Additionally, LPA₃ favors smaller polar head groups (e.g., in 2-acyl-LPA), while LPA₂ accommodates bulkier antagonists like LPA2 antagonist 2 [8] [9].

Mechanistic Insights into Antagonistic Activity

Disruption of LPA-Mediated Calcium Mobilization Pathways

LPA₂ signals primarily through Gq-mediated calcium release. LPA2 antagonist 2 potently blocks LPA-induced calcium flux in cellular models, with IC₅₀ values aligning with its receptor-binding affinity [6] [10]. In skeletal muscle C2C12 cells—which express endogenous LPA₂—pretreatment with 100 nM of the antagonist reduces LPA (1 µM)-triggered [Ca²⁺]ᵢ elevation by >90% [6]. Mechanistically, this occurs via:

  • Inhibition of Gq-PLC-IP₃ signaling, preventing endoplasmic reticulum calcium release.
  • Attenuation of receptor-operated calcium channels (ROCs), indirectly modulated by LPA₂-Rho-ROCK pathways [6].Notably, the antagonist does not affect store-operated calcium entry (SOCE), confirming its specificity for GPCR-driven calcium flux [6].

Table 2: Functional Antagonism of Calcium Flux and Downstream Signaling

Cellular SystemLPA ChallengeAntagonist 2 EffectMechanistic Insight
C2C12 skeletal muscle cells1 µM LPA>90% inhibition of [Ca²⁺]ᵢ rise at 100 nMBlocks Gq-PLC-IP₃ and ROC activation
Ovarian cancer cells (Caov-3)10 µM LPA85% suppression of Erk phosphorylationDisrupts Gi-Src-EGFR-Erk cascade
Pancreatic cancer cells (Panc-1)5 µM LPA70% reduction in migrationInhibits LPA₂-Gi₂-HIF1α axis

Inhibition of Downstream Erk Activation in Cancer Models

In cancer models, LPA₂ drives tumor progression via sustained Erk activation. LPA2 antagonist 2 disrupts this pathway by uncoupling LPA₂ from both Gi-Src and Gq-Ras nodes [3] [4]. In ovarian adenocarcinoma cells (OVCA-432), 1 µM of the antagonist reduces LPA-stimulated Erk1/2 phosphorylation by 85% [3]. This correlates with impaired:

  • EGFR transactivation, critical for Erk activation in epithelial cancers [4].
  • HIF-1α accumulation, an LPA₂-dependent transcription factor promoting metastasis [3] [6].In gastric cancer models, the antagonist similarly blocks LPA₂-driven Notch-1 activation, suppressing invasiveness [3]. The biphenyl core of the compound specifically interferes with LPA₂’s C-terminal PDZ-binding domain (essential for NHERF2 scaffolding), thereby disorganizing spatially restricted Erk signaling complexes [3] [9].

Tables of Cited Compounds

Properties

Product Name

LPA2 antagonist 2

IUPAC Name

(E)-4-[4-[4-[[(E)-3-carboxyprop-2-enoyl]amino]phenyl]anilino]-4-oxobut-2-enoic acid

Molecular Formula

C20H16N2O6

Molecular Weight

380.3 g/mol

InChI

InChI=1S/C20H16N2O6/c23-17(9-11-19(25)26)21-15-5-1-13(2-6-15)14-3-7-16(8-4-14)22-18(24)10-12-20(27)28/h1-12H,(H,21,23)(H,22,24)(H,25,26)(H,27,28)/b11-9+,12-10+

InChI Key

FTLRWRKPUWMOMS-WGDLNXRISA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O)NC(=O)/C=C/C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.